3-(2-(Benzoyloxy)phenyl)propanoic acid
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Overview
Description
3-(2-(Benzoyloxy)phenyl)propanoic acid is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.283 g/mol . It belongs to the class of carboxylic acids and is characterized by the presence of a benzoyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzoyloxy)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with benzoyl chloride to form 2-(benzoyloxy)benzoic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the esterification and acylation steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzoyloxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 3-(2-hydroxyphenyl)propanoic acid.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(2-(Benzoyloxy)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Benzoyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may then interact with enzymes or receptors in biological systems. The phenylpropanoic acid moiety can also participate in various biochemical pathways, influencing cellular processes and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)propanoic acid: Similar in structure but lacks the benzoyloxy group on the phenyl ring.
3-(2-(Benzyloxy)ethoxy)propanoic acid: Contains an additional ethoxy group, making it more hydrophilic.
Uniqueness
3-(2-(Benzoyloxy)phenyl)propanoic acid is unique due to the presence of both benzoyloxy and phenylpropanoic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-benzoyloxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)11-10-12-6-4-5-9-14(12)20-16(19)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLUNIRPOQOEJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369730 |
Source
|
Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59725-59-6 |
Source
|
Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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